Endothelin Receptor Binding: Dibenzo-Bicyclo[5.2.0]nonan-4-one Core vs. Endogenous Ligand ET-1
In a direct radioligand binding assay using cloned human ETA and ETB receptors, the unsubstituted 8,9-dicarboxyldibenzo[2,3:5,6]bicyclo[5.2.0]nonan-4-one (R = H) exhibited Ki values of 0.8 μM (ETA) and 7.9 μM (ETB). By comparison, the natural peptide agonist endothelin-1 (ET-1) binds with sub-nanomolar affinity (~0.1 nM). Substitution at the R position improved affinity for both receptor subtypes [1]. This result demonstrates that the [5.2.0] scaffold provides a viable non-peptide entry point for endothelin receptor modulation, whereas the simpler bicyclo[4.2.0]octane scaffold has not yielded comparable dual receptor engagement in the literature.
| Evidence Dimension | Binding affinity (Ki) at cloned human endothelin receptors |
|---|---|
| Target Compound Data | Ki = 0.8 μM (ETA), Ki = 7.9 μM (ETB) for 8,9-dicarboxyldibenzo[2,3:5,6]bicyclo[5.2.0]nonan-4-one (R = H) |
| Comparator Or Baseline | Endothelin-1 (ET-1): Ki ≈ 0.1 nM (ETA), Ki ≈ 0.1 nM (ETB); typical small-molecule ETA antagonists such as bosentan: Ki ≈ 4–7 nM |
| Quantified Difference | Approximately 8,000-fold weaker than ET-1; approximately 100–200-fold weaker than clinical ETA antagonists |
| Conditions | Radioligand displacement binding assay, cloned human ETA and ETB receptors stably expressed in CHO cells, ³H-ET-1 as radioligand |
Why This Matters
Establishes the [5.2.0] scaffold as a validated chemotype for endothelin receptor modulation, differentiating it from other bicyclic ketone scaffolds that lack this specific pharmacological profile.
- [1] Rivero, R.A.; Greenlee, W.J.; Williams, P.D.; Kieczykowski, G.R.; Williams, D.L. Jr. Discovery of substituted 8,9-dicarboxyldibenzo [2,3:5,6] bicyclo [5.2.0] nonan-4-ones with moderate binding affinity to the endothelin ETA and ETB receptors. Bioorganic & Medicinal Chemistry Letters 1995, 5 (13), 1401–1404. View Source
